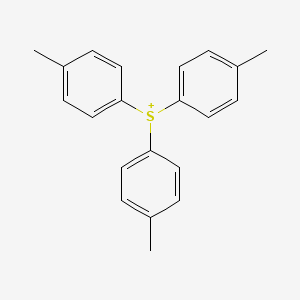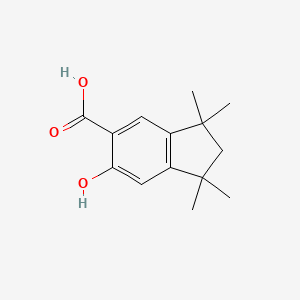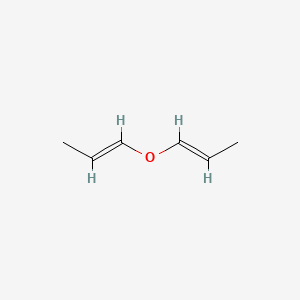
Propenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propenyl ether, also known as ethyl this compound, is an organic compound with the molecular formula C5H10O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its reactivity and is used in various chemical processes and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson Ether Synthesis: This is a common method for preparing ethers, including propenyl ether. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Dehydration of Alcohols: This method is used to prepare symmetrical ethers.
Alkoxymercuration-Demercuration of Alkenes: Alkenes react with mercuric trifluoroacetate in the presence of an alcohol to give alkoxy mercurial compounds, which upon reduction with sodium borohydride (NaBH4) in a basic medium, yield ethers.
Industrial Production Methods
Industrial production of this compound often involves the Williamson ether synthesis due to its efficiency and high yield. The process typically uses readily available alcohols and alkyl halides, making it cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acidic Cleavage: Propenyl ether can undergo acidic cleavage when exposed to strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Claisen Rearrangement: This is a key reaction for allyl vinyl ethers, including this compound.
Common Reagents and Conditions
Strong Acids: HBr, HI for acidic cleavage.
Major Products
Alcohols and Alkyl Halides: From acidic cleavage.
o-Allylphenol: From Claisen rearrangement.
Scientific Research Applications
Propenyl ether is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of propenyl ether in cationic photopolymerization involves the photogeneration of acid from onium salts induced by UV light. The generated acid initiates the polymerization process, leading to the formation of poly(propenyl ethers). This process is advantageous due to the absence of oxygen inhibition and the ability to proceed even after the light source is removed .
Comparison with Similar Compounds
Similar Compounds
Vinyl Ether: Similar in structure but has a vinyl group instead of a propenyl group.
Allyl Ether: Contains an allyl group, which can undergo similar rearrangements.
Uniqueness
Propenyl ether is unique due to its high reactivity in cationic polymerizations and its ability to form stable polymers with desirable properties for industrial applications .
Properties
CAS No. |
10524-77-3 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(E)-1-[(E)-prop-1-enoxy]prop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChI Key |
ZKJNETINGMOHJG-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/O/C=C/C |
Canonical SMILES |
CC=COC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


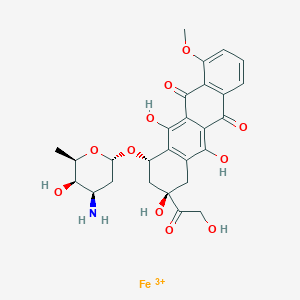
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
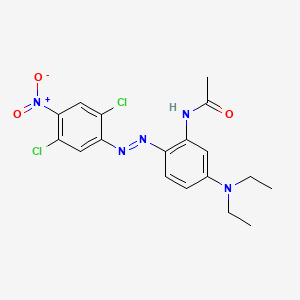
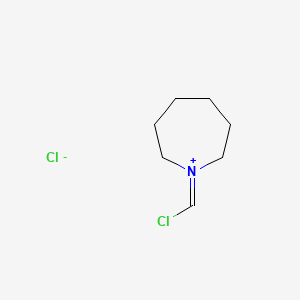
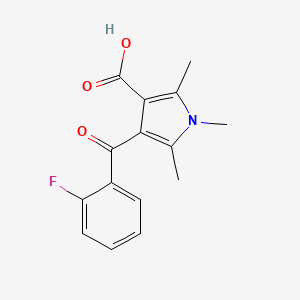
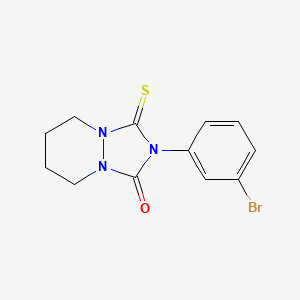
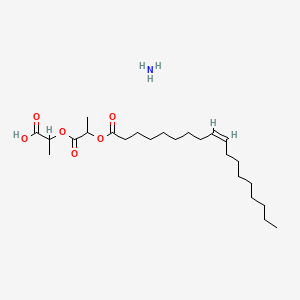

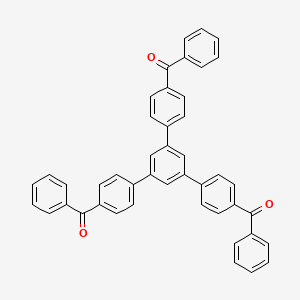
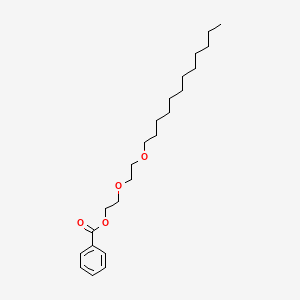
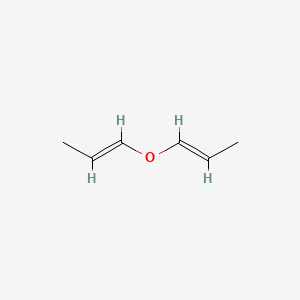
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
